Symlin - 196078-30-5

Symlin

Catalog Number: EVT-242465
CAS Number: 196078-30-5
Molecular Formula: C173H273N51O56S2
Molecular Weight: 3951 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pramlintide, marketed under the brand name Symlin®, is a synthetic analog of amylin, a naturally occurring hormone co-secreted with insulin by pancreatic beta-cells. [, , ] Pramlintide is classified as an amylinomimetic due to its ability to mimic the physiological effects of amylin. [, ] In scientific research, pramlintide serves as a valuable tool for investigating amylin's role in glucose homeostasis, satiety regulation, and potential therapeutic applications for diabetes and obesity. [, ]

Insulin

Relevance: Symlin (pramlintide) is often used as an adjunctive therapy with insulin, particularly mealtime insulin, in both type 1 and type 2 diabetes to improve glycemic control. Symlin complements insulin's action by slowing gastric emptying, suppressing glucagon secretion, and modulating appetite, leading to a more balanced postprandial glucose response [, , , , , , ].

Amylin

Compound Description: Amylin is a naturally occurring peptide hormone co-secreted with insulin from pancreatic beta cells in response to nutrient intake [, ]. It plays a role in regulating blood glucose levels by slowing gastric emptying, suppressing glucagon secretion, and inducing satiety.

Relevance: Symlin (pramlintide) is a synthetic analog of human amylin [, , , ]. Pramlintide was developed to mimic the beneficial effects of amylin on glucose metabolism while minimizing the amyloidogenicity and instability of native amylin.

Pramlintide Acetate

Relevance: Pramlintide acetate is the specific chemical form of Symlin that is approved for use as an injectable medication [, , , , , , , , , ].

Human Insulin

Relevance: Studies have investigated the co-formulation of pramlintide (Symlin) with human insulin to create a single injection that would deliver both hormones simultaneously, potentially improving patient adherence and convenience [, ].

Lispro Insulin

Relevance: Similar to human insulin, Lispro insulin has been investigated for potential co-formulation with pramlintide (Symlin) to develop a single injection for improved postprandial glucose control [, ].

Exenatide (Byetta)

Relevance: Exenatide shares similar mechanisms of action with Symlin (pramlintide) by slowing gastric emptying, increasing satiety, and promoting insulin secretion in a glucose-dependent manner [, , , ]. Both medications are considered adjunctive therapies to improve glycemic control in individuals with diabetes.

Sitagliptin (Januvia)

Relevance: Like Symlin (pramlintide), sitagliptin enhances the incretin effect, leading to improved glucose-dependent insulin secretion and reduced glucagon levels [, ]. They represent different approaches to harnessing the incretin system for diabetes management.

Metformin

Relevance: Metformin is often used in combination with Symlin (pramlintide) and insulin in individuals with type 2 diabetes who require multiple antihyperglycemic agents to achieve optimal glucose control [].

N-Glycosylated Pramlintide Analogs

Relevance: Researchers have explored N-glycosylation as a strategy to modify the pharmacokinetic properties of pramlintide, potentially leading to improved efficacy and/or reduced dosing frequency [, ].

1,2,3-Triazole-Linked Pramlintide Glycomimetics

Relevance: These glycomimetics were designed as alternatives to the native N-linked glycosylated forms of pramlintide to assess whether the type of linkage between the peptide and the glycan impacts biological activity [].

Source

Pramlintide was developed by Amylin Pharmaceuticals and received approval from the United States Food and Drug Administration in 2005. It is derived from the naturally occurring hormone amylin, which is co-secreted with insulin from pancreatic beta cells.

Classification

Pramlintide is classified as a peptide hormone and is categorized under anti-diabetic medications. It belongs to a class of drugs known as amylin analogs, which are designed to replicate the action of amylin while overcoming its inherent instability and aggregation issues.

Synthesis Analysis

Methods

The synthesis of pramlintide involves solid-phase peptide synthesis techniques. The process typically employs a strategy that includes the use of pseudoproline dipeptides to minimize aggregation during synthesis. This method enhances the solubility and purity of the resulting peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis: Pramlintide is synthesized using a solid-phase approach where amino acids are sequentially added to a resin-bound support.
  2. Pseudoproline Utilization: The inclusion of pseudoproline residues helps reduce hydrophobic interactions that lead to aggregation, thus improving yield and purity.
  3. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where it can be oxidized to form the active disulfide-bridged structure characteristic of pramlintide .
Molecular Structure Analysis

Structure

Pramlintide consists of 37 amino acids with a specific sequence designed to mimic human amylin. Its structure includes:

  • A disulfide bridge between cysteine residues (Cys-2 and Cys-7).
  • An amidated C-terminus, enhancing its stability.

Data

The molecular formula of pramlintide is C_151H_235N_43O_45S_4, with a molecular weight of approximately 3949 Da. Its unique structural features contribute to its biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

Reactions

Pramlintide undergoes various chemical reactions during its synthesis and in vivo metabolism:

  • Oxidation: The formation of disulfide bonds is crucial for its biological activity.
  • Degradation: Pramlintide can degrade under certain conditions, leading to the formation of inactive metabolites. Studies have shown that forced degradation can be monitored using chromatographic techniques like HPLC .

Technical Details

The stability of pramlintide is affected by factors such as pH, temperature, and the presence of proteolytic enzymes. Understanding these reactions is vital for optimizing storage conditions and formulation strategies.

Mechanism of Action

Process

Pramlintide acts primarily by:

  • Slowing Gastric Emptying: This leads to a gradual release of glucose into the bloodstream.
  • Reducing Glucagon Secretion: By inhibiting glucagon release from alpha cells in the pancreas, pramlintide helps lower blood glucose levels.
  • Promoting Satiety: It enhances feelings of fullness after meals, which can aid in weight management among diabetic patients.

Data

Clinical studies have demonstrated that pramlintide effectively lowers postprandial blood glucose levels and reduces HbA1c in patients with diabetes .

Physical and Chemical Properties Analysis

Physical Properties

Pramlintide appears as a white to off-white lyophilized powder. It is soluble in water at physiological pH but has limited solubility in organic solvents.

Chemical Properties

  • Stability: Pramlintide exhibits stability under controlled conditions but can degrade when exposed to extreme temperatures or pH levels.
  • pKa Values: The pKa values relevant for its ionizable groups influence its solubility and interaction with receptors .
Applications

Scientific Uses

Pramlintide has significant applications in diabetes management:

  • Adjunct Therapy: It is used alongside insulin therapy to improve glycemic control in patients with type 1 and type 2 diabetes.
  • Research: Studies involving pramlintide have contributed to understanding amylin's role in metabolic regulation and its potential therapeutic applications beyond diabetes, such as obesity management .
Pharmacological Classification & Mechanistic Foundations

Amylin Analogues in Endocrine Pharmacology: Receptor Targets and Signaling Pathways

Pramlintide (Symlin®) is a synthetic 37-amino acid polypeptide engineered as a stable analogue of human amylin, a neuroendocrine hormone co-secreted with insulin by pancreatic β-cells. Its molecular design replaces proline residues at positions 25, 28, and 29 of native amylin (alanine, serine, and serine respectively), conferring solubility and resistance to aggregation while preserving biological activity [1] [9] [10]. This structural modification addresses the inherent physicochemical instability of human amylin, which forms amyloid fibrils and is unsuitable for therapeutic use [10].

Pramlintide functions primarily as an amylin receptor agonist. Amylin receptors are heterodimers formed by the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs), predominantly RAMP1 and RAMP3 subtypes. Activation of these receptors triggers multiple intracellular signaling cascades:

  • Gαs-mediated cAMP Activation: Potent stimulation of adenylate cyclase leading to increased cyclic adenosine monophosphate (cAMP) production.
  • Gαq-mediated Calcium Signaling: Activation of phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in intracellular calcium mobilization.
  • ERK Phosphorylation: Engagement of the mitogen-activated protein kinase (MAPK) pathway [4] [9] [10].

These signaling events occur in key target tissues:

  • Area Postrema (AP) / Nucleus Tractus Solitarius (NTS): Pramlintide crosses the blood-brain barrier at the level of the AP (a circumventricular organ) and binds receptors on NTS neurons. This is critical for mediating its effects on gastric emptying and satiety [4] [9].
  • Vagus Nerve Afferents: Peripheral amylin receptors on vagal afferents transmit signals centrally, contributing to gut-brain communication regulating food intake and gastric motility [4].
  • Pancreatic Islets (α-cells): Amylin receptor activation directly suppresses glucagon secretion, particularly in the postprandial state [3] [10].

Table 1: Key Structural Features of Pramlintide vs. Human and Rat Amylin

PositionHuman AmylinRat AmylinPramlintideFunctional Consequence
25Alanine (A)Proline (P)Proline (P)Prevents β-sheet formation and aggregation
28Serine (S)Proline (P)Proline (P)Enhances solubility and stability
29Serine (S)Proline (P)Proline (P)Maintains biological activity while preventing fibrillation
Overall Aggregation PropensityHighLowVery LowEnables pharmaceutical formulation and therapeutic use

Table 2: Amylin Receptor Subtypes and Signaling Pathways Activated by Pramlintide

Receptor ComplexPrimary LocationsKey Signaling PathwaysPrimary Physiological Effects
CTR + RAMP1 (AMY₁)Area Postrema, NTS, Hypothalamus (ARC), Vagus Nerve↑ cAMP, ↑ ERK1/2 Phosphorylation, ↑ Intracellular Ca²⁺Satiety induction, Gastric emptying inhibition, Glucagon suppression
CTR + RAMP3 (AMY₃)Area Postrema, NTS, Hypothalamus (VMH, DMV)↑ cAMP, ↑ ERK1/2 PhosphorylationSatiety induction, Gastric emptying inhibition, Glucose metabolism modulation
CTR AloneBone, Kidney↑ cAMPCalcitonin-like effects (weakly activated by pramlintide)

Synergistic Mechanisms with Insulin: Postprandial Glucose Modulation

Pramlintide complements mealtime insulin therapy through a tripartite mechanism targeting postprandial hyperglycemia, addressing limitations inherent to exogenous insulin therapy alone [1] [3] [9]:

  • Inhibition of Gastric Emptying: Pramlintide significantly slows the rate of nutrient delivery from the stomach to the duodenum. This is mediated centrally via the AP/NTS and peripherally via vagal pathways, reducing the initial surge of glucose absorption into the circulation. Importantly, this effect occurs without altering the net absorption of nutrients over time. Clinical studies using standardized meals demonstrated pramlintide administration reduced gastric emptying of both solids and liquids, directly correlating with attenuated postprandial glucose excursions [3] [9] [10].
  • Suppression of Inappropriate Postprandial Glucagon Secretion: In both type 1 and type 2 diabetes, the physiological postprandial suppression of glucagon is often blunted or absent, leading to excessive hepatic glucose production. Pramlintide directly inhibits glucagon release from pancreatic α-cells via activation of amylin receptors. Clinical trials showed pramlintide significantly reduced postprandial glucagon levels compared to placebo, thereby decreasing hepatic glucose output [3] [10].
  • Reduction in Caloric Intake via Enhanced Satiety: Pramlintide promotes feelings of fullness and reduces pre-meal hunger, leading to decreased caloric consumption. Single-meal studies in patients with type 2 diabetes and overweight individuals showed a 16-23% reduction in food intake without altering meal duration [3] [4]. This effect contributes to reduced carbohydrate load and improved long-term weight management, further aiding glycemic control.

The synergistic effect with insulin arises because pramlintide targets the appearance of glucose into the circulation (via mechanisms 1 & 2 and reduced carbohydrate intake via 3), while insulin primarily facilitates the disappearance of glucose from the circulation by stimulating peripheral glucose uptake (primarily into skeletal muscle and adipose tissue via GLUT4 translocation) and suppressing hepatic gluconeogenesis [1] [6] [9]. This complementary action results in a more physiological regulation of the postprandial glucose curve.

Table 3: Synergistic Actions of Pramlintide and Insulin on Postprandial Glucose Homeostasis

Physiological ProcessPramlintide ActionInsulin ActionSynergistic Outcome
Gastric Emptying Rate↓↓↓ Slows significantlyNo Direct Effect↓↓ Slower glucose appearance in bloodstream
Pancreatic α-Cell Function↓↓↓ Suppresses postprandial glucagon secretion↓ Suppresses glucagon (when portal levels sufficient)↓↓↓↓ Marked reduction in inappropriate glucagon, reducing hepatic glucose output
Hepatic Glucose Production↓↓ Indirect via glucagon suppression & delayed nutrient arrival↓↓ Direct suppression of gluconeogenesis & glycogenolysis↓↓↓↓ Significant reduction in fasting and postprandial hepatic glucose output
Skeletal Muscle Glucose UptakeMinor Indirect Effects↑↑↑↑ Stimulates GLUT4 translocation & glucose disposal↑↑↑↑ Optimized peripheral glucose utilization
Adipose Tissue LipolysisMinor Indirect Effects↓↓ Suppresses lipolysis, reducing FFA flux↓↓ Reduced circulating FFA, mitigating insulin resistance
Ad Libitum Food Intake↓↓ Promotes satiety, reduces caloric intake↑ Can stimulate appetite (especially if hypoglycemia occurs)↔↓ Net reduction in caloric and carbohydrate load

Table 4: Impact of Pramlintide on Postprandial Glucose Excursions in Clinical Trials

Study PopulationInterventionReduction in PPG Excursion vs. Placebo/Insulin AloneKey Mechanism ContributingCitation Source Context
Type 1 Diabetes (Using Insulin Lispro or Regular)Pramlintide pre-meal~40-50%Slowed Gastric Emptying, Glucagon Suppression [3]
Type 2 Diabetes (Using Insulin Lispro)Pramlintide 120 mcg pre-meal~35-45%Slowed Gastric Emptying, Glucagon Suppression, Reduced Food Intake [3]
Type 1 & 2 Diabetes (6 Months Therapy)Pramlintide + InsulinSignificant reduction in 7-point SMBG profiles, especially postprandial valuesSustained effects on Gastric Emptying, Glucagon, Satiety [3]
Type 2 Diabetes / Overweight (Single Meal)Pramlintide pre-mealN/A (Measured Food Intake)16-23% Reduction in Caloric Intake [3]

Neuroendocrine Regulation of Satiety: Hypothalamic and Hindbrain Pathways

Pramlintide's ability to reduce food intake stems from its potent activation of central satiety pathways, primarily through interactions with key hindbrain and hypothalamic nuclei [4] [8] [9]:

  • Hindbrain Integration (Area Postrema / Nucleus Tractus Solitarius - AP/NTS):
  • The AP, lacking a complete blood-brain barrier, serves as the primary site for circulating pramlintide to access the brain. Pramlintide binds amylin receptors densely expressed on AP neurons.
  • Activated AP neurons project directly to the NTS, the central relay for vagal afferent signals from the gastrointestinal tract (e.g., gastric distension, nutrient sensing via CCK, GLP-1). Amylin receptor activation in the NTS potently inhibits gastric motility and emptying (via vagal efferent pathways) and induces satiety.
  • Pramlintide's effects on gastric emptying are largely mediated via this AP/NTS-vagal complex. Lesions of the AP abolish the anorectic effect of peripherally administered amylin/pramlintide [4] [9].
  • Hypothalamic Integration (Arcuate Nucleus - ARC):
  • Signals generated in the NTS are relayed rostrally to the hypothalamus, particularly the ARC. The ARC contains two critical neuronal populations regulating energy balance:
  • Anorexigenic POMC/CART Neurons: Activated by satiety signals (e.g., leptin, insulin, amylin/pramlintide). These neurons release α-MSH, which binds melanocortin-4 receptors (MC4R) in downstream nuclei (e.g., PVN, LHA) to suppress food intake and increase energy expenditure.
  • Orexigenic NPY/AgRP Neurons: Activated by hunger signals (e.g., ghrelin). AgRP antagonizes MC4R, while NPY stimulates food intake. Amylin/pramlintide signaling inhibits NPY/AgRP neuron activity.
  • Pramlintide enhances leptin sensitivity within the hypothalamus. Studies suggest amylin agonism potentiates leptin's activation of STAT3 signaling in ARC neurons and facilitates leptin access across the blood-brain barrier, creating a synergistic anorectic effect [4] [8] [10].
  • Modulation of Mesolimbic Reward Pathways:
  • Emerging evidence suggests amylin signaling may also influence the hedonic aspects of feeding via the mesolimbic dopamine system (VTA → NAc).
  • Pramlintide administration has been shown to attenuate the preference for high-fat diets in rodent models, shifting intake towards regular chow. This effect is observed in both lean and obese states and persists during long-term administration [10]. This indicates pramlintide not only reduces the amount of food consumed but may also promote healthier food choices, potentially mediated by altering dopaminergic reward signaling related to palatable foods.

Unlike nausea-inducing agents, pramlintide reduces food intake without causing conditioned taste aversion or eliciting pica behavior (consumption of non-nutritive substances like kaolin clay) in preclinical models, supporting its effect as a physiological satiety signal rather than a malaise-inducing agent [10]. Its satiety effect is characterized by a specific reduction in meal size.

Table 5: Central Nervous System Targets of Pramlintide and Effects on Satiety Pathways

Brain RegionReceptor ExpressionNeuronal Populations AffectedFunctional OutcomeEvidence
Area Postrema (AP)High (CTR+RAMP1/3)Intrinsic AP neuronsPrimary entry point, relays signal to NTS, mediates gastric emptying effectAP lesions abolish anorectic effect; Direct binding & activation
Nucleus Tractus Solitarius (NTS)High (CTR+RAMP1/3)Second-order sensory neurons (receiving vagal input)Integrates visceral satiety signals (e.g., CCK, gastric distension), inhibits gastric motility/vagal efferentsc-Fos activation; Electrophysiological stimulation; Synergy with CCK
Arcuate Nucleus (ARC)Moderate (CTR+RAMP1/3)POMC/CART neurons (↑), NPY/AgRP neurons (↓)↑ Anorexigenic signaling (α-MSH), ↓ Orexigenic signaling (NPY/AgRP), Potentiates leptin signalingc-Fos in POMC neurons; Inhibition of fasting-induced NPY increase; Enhanced leptin-induced pSTAT3
Ventral Tegmental Area (VTA) / Nucleus Accumbens (NAc)Low/Moderate (Potential)Dopaminergic neurons (VTA), Medium spiny neurons (NAc)Modulation of food reward, Reduced preference for high-fat/high-sugar foodsBehavioral food preference shifts; Potential dopamine signaling modulation

Table 6: Key Satiety Signals Modulated by Pramlintide Therapy

Satiety SignalOriginEffect of PramlintidePathway/MechanismInteraction with Other Signals
Amylin/PramlintidePancreatic β-cells (Endogenous), Therapeutic (SC)Direct agonistBinds AP/NTS & Hypothalamic Amylin Receptors (CTR+RAMP1/3)Synergizes with Leptin, CCK, GLP-1
Cholecystokinin (CCK)Intestinal I-cellsPotentially Enhanced ActivitySlowed gastric emptying prolongs nutrient contact with I-cells; Vagal afferent synergy in NTSCCK enhances Amylin's effect; Amylin may prolong CCK effect
Glucagon-like Peptide-1 (GLP-1)Intestinal L-cells, BrainstemPotentially Enhanced ActivitySlowed gastric emptying prolongs nutrient contact with L-cells; Possible central interaction in NTS/APCo-administration studies show additive/synergistic effects on food intake & glucose
LeptinAdipose TissueEnhanced Sensitivity & Signaling↑ Leptin transport across BBB; ↑ Leptin-induced STAT3 phosphorylation in ARC POMC neuronsAmylin restores leptin sensitivity in obesity; Strong synergy for weight loss
Peptide YY (PYY₃₃₆)Intestinal L-cellsIndirect Effects (Likely ↑)Slowed gastric emptying prolongs nutrient stimulation of L-cellsContributes to overall ileal brake activation and satiety

Properties

CAS Number

196078-30-5

Product Name

Symlin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide

Molecular Formula

C173H273N51O56S2

Molecular Weight

3951 g/mol

InChI

InChI=1S/C171H269N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114(73-276)211-168(273)133(87(18)228)216-139(244)84(15)191-164(269)131(85(16)226)217-153(258)108(65-124(179)237)204-158(263)115(74-277)210-140(245)95(173)38-28-29-49-172/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231,276-277H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1

InChI Key

NRKVKVQDUCJPIZ-MKAGXXMWSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N

Synonyms

AC 0137
AC 137
LYS-CYS-ASN-THR-ALA-THR-CYS-ALA-THR-GLN-ARG-LEU-ALA-ASN-PHE-LEU-VAL-HIS-SER-SER-ASN-ASN-PHE-GLY-PRO-ILE-LEU-PRO-PRO-THR-ASN-VAL-GLY-SER-ASN-THR-TYR-NH2
pramlintide
pramlintide acetate
Symlin
Tripro-Amylin

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.